![molecular formula C19H15NO B4935927 1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one CAS No. 64257-37-0](/img/structure/B4935927.png)
1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of 1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one derivatives can involve several methodologies, including the Friedlander condensation of 1-benzoyl-2-naphthylamine with β-keto esters to produce a series of 2,3-substituted derivatives (Chan & Hamer, 1968). Another approach is the copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones, which offers a straightforward one-pot process for synthesizing 3-carbonyl-quinolin-4(1H)-ones under mild reaction conditions with high yields (Kang et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one derivatives is characterized by a quinoline core with various substituents influencing its chemical and physical properties. Structural analysis through methods such as X-ray crystallography and spectroscopic techniques can provide detailed insights into the compound's geometry, electronic structure, and intermolecular interactions.
Chemical Reactions and Properties
1-Phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one derivatives can undergo various chemical reactions, including catalytic reduction, interaction with aldehydes and ketones, and dehydrogenative coupling, leading to the formation of diverse compounds with potential biological and industrial applications (Coutts & El-Hawari, 1977). The reactivity of these derivatives can be attributed to the quinoline nucleus and the functional groups attached to it.
properties
IUPAC Name |
1-phenyl-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-18-12-16(13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)10-11-17(19)20-18/h1-11,16H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTZRPKCJWDRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one |
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